

# C902: Application Notes and Protocols for In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C902

Cat. No.: B15602100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **C902**, a small-molecule inhibitor of the LIN28-let-7 interaction, and protocols for its preparation for in vivo studies.

## Introduction

**C902** is a trisubstituted pyrrolinone that disrupts the interaction between the RNA-binding protein LIN28 and the precursor of the let-7 microRNA (pre-let-7).<sup>[1][2]</sup> By inhibiting LIN28, **C902** restores the maturation of the tumor suppressor let-7, leading to decreased expression of oncogenes such as MYC, RAS, and HMGA2.<sup>[3][4]</sup> This makes **C902** a promising candidate for investigation in various cancer models. These notes provide essential information for researchers planning to use **C902** in preclinical in vivo experiments.

## Physicochemical and Solubility Data

Proper formulation of **C902** is critical for achieving desired exposure and efficacy in in vivo models. As with many small molecule inhibitors, **C902** has limited aqueous solubility. The following table summarizes its key physicochemical properties and solubility information.

| Property            | Data                                                                                                               | Reference           |
|---------------------|--------------------------------------------------------------------------------------------------------------------|---------------------|
| Chemical Name       | 5-(3-(4-Bromobenzoyl)-4-hydroxy-5-oxo-2-(4-(thiazol-2-yl)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | <a href="#">[5]</a> |
| Molecular Formula   | C <sub>27</sub> H <sub>17</sub> BrN <sub>2</sub> O <sub>6</sub> S                                                  | <a href="#">[5]</a> |
| Molecular Weight    | 577.41 g/mol                                                                                                       | <a href="#">[5]</a> |
| CAS Number          | 1395472-39-5                                                                                                       | <a href="#">[5]</a> |
| Solubility          | Soluble in Dimethyl Sulfoxide (DMSO)                                                                               | <a href="#">[5]</a> |
| Storage Temperature | -20°C (long term), 0°C (short term), desiccated                                                                    | <a href="#">[5]</a> |

While specific quantitative solubility data for **C902** in various solvents is not widely published, it is known to be soluble in DMSO.[\[5\]](#) For reference, another LIN28 inhibitor, Lin28 1632, is soluble up to 100 mM in DMSO and ethanol. Based on this, it is reasonable to expect that **C902** can be prepared in DMSO at concentrations suitable for creating stock solutions for in vivo studies.

## Preparation of **C902** for In Vivo Administration

Due to its poor aqueous solubility, **C902** requires a specific formulation for in vivo administration to ensure bioavailability. The following protocol provides a general guideline for preparing **C902** for administration to mice via intraperitoneal (IP) or oral (PO) routes. It is crucial to perform a small-scale pilot study to assess the tolerability and pharmacokinetics of the chosen formulation in the specific animal model.

## Materials

- **C902** powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile

## Protocol for Vehicle Preparation (Example: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

This is a commonly used vehicle for poorly soluble compounds in preclinical studies.

- In a sterile tube, combine the required volume of DMSO and PEG400.
- Add the required volume of Tween 80 to the DMSO/PEG400 mixture.
- Vortex the mixture until it is homogeneous.
- Slowly add the required volume of sterile saline to the mixture while vortexing to avoid precipitation.
- This final vehicle mixture can be stored at room temperature for a short period or at 4°C for longer storage.

## Protocol for C902 Formulation

- Prepare a Stock Solution:
  - Dissolve the accurately weighed **C902** powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL or ~86.6 mM). Ensure complete dissolution by vortexing or gentle warming.
- Prepare the Final Dosing Solution:
  - On the day of administration, dilute the **C902** stock solution with the prepared vehicle to the final desired concentration for injection.
  - For example, to prepare a 5 mg/mL dosing solution, you would take 1 part of the 50 mg/mL stock solution and add 9 parts of the vehicle.

- Ensure the final concentration of DMSO in the injected volume is well-tolerated by the animals (typically  $\leq 10\%$ ).
- Vortex the final dosing solution thoroughly to ensure homogeneity.
- Administration:
  - Administer the freshly prepared **C902** formulation to the animals based on their body weight (e.g., in mg/kg).
  - The injection volume should be appropriate for the route of administration and the size of the animal (e.g., 100-200  $\mu\text{L}$  for a mouse via IP injection).

## Signaling Pathway and Experimental Workflow

To aid in the understanding of **C902**'s mechanism of action and its application in in vivo studies, the following diagrams have been created.

[Click to download full resolution via product page](#)

Caption: **C902** inhibits LIN28, restoring let-7 biogenesis and suppressing oncogenes.



[Click to download full resolution via product page](#)

Caption: Workflow for **C902** preparation, in vivo administration, and analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein–RNA Interaction of LIN28 and Let-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein-RNA Interaction of LIN28 and Let-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [C902: Application Notes and Protocols for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602100#c902-solubility-and-preparation-for-in-vivo-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)